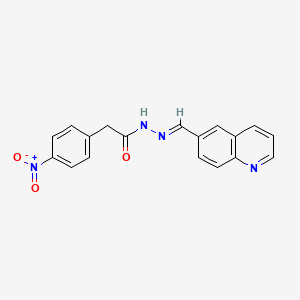
(E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and quinoline-6-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted derivatives at the nitro group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their structural and catalytic properties.
Biology
In biological research, this compound may exhibit antimicrobial, antifungal, or anticancer activities. It can be tested against various microbial strains or cancer cell lines to evaluate its efficacy and mechanism of action.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s hydrazone moiety is known for its ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide can be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(4-nitrophenyl)-N’-(quinolin-4-ylmethylene)acetohydrazide
- (E)-2-(4-nitrophenyl)-N’-(quinolin-2-ylmethylene)acetohydrazide
- (E)-2-(4-nitrophenyl)-N’-(pyridin-2-ylmethylene)acetohydrazide
Uniqueness
(E)-2-(4-nitrophenyl)-N’-(quinolin-6-ylmethylene)acetohydrazide is unique due to the specific positioning of the quinoline moiety at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-18(11-13-3-6-16(7-4-13)22(24)25)21-20-12-14-5-8-17-15(10-14)2-1-9-19-17/h1-10,12H,11H2,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYAWJFTFKNVPA-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














